REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5](C[CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[BH4-].[Na+].Cl.C([OH:18])C>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5](=[CH:4][CH:3]=1)[O:18][CH2:7][CH2:8][CH:9]2[OH:12] |f:1.2|
|
Name
|
|
Quantity
|
3.95 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the clear red solution
|
Type
|
ADDITION
|
Details
|
Add the residue into ice (about 3 kg)
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with methyl tert-butyl ether (20 L and 5 L)
|
Type
|
WASH
|
Details
|
Wash the combined organic phase with saturated aqueous sodium bicarbonate (10 L) and brine (2×10 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrate the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dry the wet solid in air overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(CCOC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5](C[CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[BH4-].[Na+].Cl.C([OH:18])C>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5](=[CH:4][CH:3]=1)[O:18][CH2:7][CH2:8][CH:9]2[OH:12] |f:1.2|
|
Name
|
|
Quantity
|
3.95 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the clear red solution
|
Type
|
ADDITION
|
Details
|
Add the residue into ice (about 3 kg)
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with methyl tert-butyl ether (20 L and 5 L)
|
Type
|
WASH
|
Details
|
Wash the combined organic phase with saturated aqueous sodium bicarbonate (10 L) and brine (2×10 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrate the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dry the wet solid in air overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(CCOC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |